4-iodobutanoic Acid
Overview
Description
4-iodobutanoic Acid is an organic compound with the molecular formula C4H7IO2 and a molecular weight of 214.00 g/mol . It is a versatile reagent frequently used in organic synthesis and biochemistry due to its reactivity and utility as a building block for more complex molecules . The compound is known for its role in the preparation of various organic compounds, including gamma-lactones and the modification of peptides and proteins .
Preparation Methods
4-iodobutanoic Acid can be synthesized through several synthetic routes. One common method involves the iodination of butyric acid. The reaction typically requires the presence of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:
CH3CH2CH2COOH+I2+H2O2→ICH2CH2CH2COOH+H2O
Industrial production methods may involve similar iodination reactions but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-iodobutanoic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in 4-iodobutyric acid acts as a good leaving group, facilitating nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to butyric acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of 4-iodobutyric acid can lead to the formation of 4-iodobutyric aldehyde or 4-iodobutyric acid derivatives, depending on the oxidizing agent used.
Major products formed from these reactions include gamma-lactones, modified peptides, and various carbon-carbon and carbon-heteroatom bonded compounds .
Scientific Research Applications
4-iodobutanoic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-iodobutyric acid involves its reactivity as a versatile reagent. The iodine atom provides a reactive site for further functionalization, allowing the compound to participate in various chemical reactions . In biological systems, 4-iodobutyric acid inhibits the activity of lipoxygenase, thereby affecting the oxidation of polyunsaturated fatty acids . This inhibition can lead to antiproliferative effects, making it a potential candidate for antitumor research .
Comparison with Similar Compounds
4-iodobutanoic Acid can be compared with other similar compounds, such as:
3-Iodopropionic acid: Similar in structure but with the iodine atom on the third carbon instead of the fourth.
4-Bromobutyric acid: Contains a bromine atom instead of iodine, which affects its reactivity and the types of reactions it undergoes.
4-Chlorobutyric acid: Contains a chlorine atom, making it less reactive than 4-iodobutyric acid due to the weaker leaving group ability of chlorine compared to iodine.
The uniqueness of 4-iodobutyric acid lies in its iodine atom, which provides a highly reactive site for various chemical reactions, making it a valuable reagent in organic synthesis and biochemistry .
Properties
IUPAC Name |
4-iodobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7IO2/c5-3-1-2-4(6)7/h1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALXOXQZONRCAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391729 | |
Record name | 4-Iodobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-27-6 | |
Record name | 4-Iodobutanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Iodobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Iodobutanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6957EDP9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-iodobutanoic acid be synthesized from a cyclic starting material?
A1: Yes, this compound can be synthesized from γ-butyrolactone using a system of dried Dowex H+ and NaI. [] This green chemistry approach offers an effective way to produce this valuable building block from a readily available cyclic ether.
Q2: How does the reactivity of γ-butyrolactone with hydriodic acid differ from that of β-butyrolactone?
A2: Interestingly, both γ-butyrolactone and β-butyrolactone react with hydriodic acid, but they yield different products. γ-Butyrolactone reacts with hydriodic acid to form this compound. [] In contrast, β-butyrolactone reacts with hydriodic acid to produce 3-iodobutanoic acid. This difference in regioselectivity highlights the impact of ring size on the reactivity of lactones with hydriodic acid. []
Q3: Can this compound be used as a building block for more complex molecules?
A3: Yes, the iodine atom in this compound offers a versatile handle for further chemical transformations. For instance, it can undergo a thioalkylation reaction with a protected cysteine derivative. This strategy was employed in the synthesis of L-cystathionine, a key non-protein amino acid. [] This example demonstrates the utility of this compound as a valuable building block in organic synthesis, particularly for creating molecules with biological relevance.
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